Cas no 56962-12-0 (4-Chloro-3-hydroxybenzaldehyde)

4-Chloro-3-hydroxybenzaldehyde is a versatile aromatic aldehyde with a molecular formula of C₇H₅ClO₂. This compound features both chloro and hydroxyl functional groups on the benzene ring, making it a valuable intermediate in organic synthesis. Its distinct structure enables applications in pharmaceuticals, agrochemicals, and specialty chemicals, particularly as a precursor for heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of the hydroxyl group enhances reactivity in electrophilic substitution reactions, while the chloro substituent contributes to stability and selective functionalization. With a purity typically exceeding 98%, it is suitable for research and industrial processes requiring precise chemical transformations. Proper handling is advised due to its potential irritant properties.
4-Chloro-3-hydroxybenzaldehyde structure
56962-12-0 structure
Product Name:4-Chloro-3-hydroxybenzaldehyde
CAS No:56962-12-0
MF:C7H5ClO2
MW:156.56640124321
MDL:MFCD16999770
CID:838608
PubChem ID:13865114
Update Time:2025-06-12

4-Chloro-3-hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-hydroxybenzaldehyde
    • Benzaldehyde, 4-chloro-3-hydroxy-
    • 4-Chloro-3-hydroxy-benzaldehyde
    • BENZALDEHYDE, 4-CHLORO-3-HYDROXY-
    • 3-hydroxy-4-chlorobenzaldehyde
    • UJAFGNAOINNEKQ-UHFFFAOYSA-N
    • CL8920
    • FCH1176553
    • MB25536
    • AM83194
    • AB0025568
    • AX8217414
    • W7053
    • BB 0261162
    • ST2402348
    • MDL: MFCD16999770
    • Inchi: 1S/C7H5ClO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H
    • InChI Key: UJAFGNAOINNEKQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C=O)=CC=1O

Computed Properties

  • Exact Mass: 155.99800
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 127
  • XLogP3: 1.9
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • PSA: 37.30000
  • LogP: 1.85810

4-Chloro-3-hydroxybenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

4-Chloro-3-hydroxybenzaldehyde Pricemore >>

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4-Chloro-3-hydroxybenzaldehyde Production Method

4-Chloro-3-hydroxybenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:56962-12-0)4-Chloro-3-hydroxybenzaldehyde
Order Number:A869800
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:19
Price ($):284.0/797.0
Email:sales@amadischem.com

Additional information on 4-Chloro-3-hydroxybenzaldehyde

Introduction to 4-Chloro-3-hydroxybenzaldehyde (CAS No. 56962-12-0)

4-Chloro-3-hydroxybenzaldehyde, with the chemical formula C7H5ClO2 and CAS number 56962-12-0, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This aromatic aldehyde features both a chloro substituent and a hydroxyl group on a benzene ring, making it a valuable intermediate in the synthesis of various bioactive molecules. Its unique structural properties enable it to participate in diverse chemical reactions, including condensation, oxidation, and reduction processes, which are pivotal in drug development.

The 4-Chloro-3-hydroxybenzaldehyde molecule exhibits distinct electronic and steric characteristics due to the presence of the chloro and hydroxyl groups. The chloro group, being electron-withdrawing, influences the reactivity of the aromatic ring by reducing electron density, particularly at the ortho and para positions relative to itself. Conversely, the hydroxyl group introduces a site for hydrogen bonding and can participate in nucleophilic substitution reactions. This combination of functional groups makes 4-Chloro-3-hydroxybenzaldehyde a preferred building block for constructing more complex scaffolds in medicinal chemistry.

In recent years, 4-Chloro-3-hydroxybenzaldehyde has been extensively studied for its potential applications in the synthesis of pharmacologically active compounds. One notable area of research involves its use as a precursor in the development of antimicrobial agents. The structural motif present in 4-Chloro-3-hydroxybenzaldehyde is reminiscent of several known antibiotics, suggesting its utility in generating novel derivatives with enhanced efficacy against resistant bacterial strains. For instance, researchers have explored its incorporation into quinolone-like structures, which have shown promising activity against Gram-negative pathogens.

Moreover, 4-Chloro-3-hydroxybenzaldehyde has found relevance in the field of anticancer research. The aldehyde functionality allows for facile condensation with amino acids or peptides to form Schiff bases, which are known to exhibit cytotoxic properties. Recent studies have demonstrated that certain derivatives of 4-Chloro-3-hydroxybenzaldehyde can induce apoptosis in cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. These findings highlight the compound's potential as a lead molecule for developing targeted therapies against various cancers.

The synthesis of 4-Chloro-3-hydroxybenzaldehyde typically involves chlorination and hydroxylation reactions on a suitable aromatic precursor. Advanced synthetic methodologies, such as catalytic hydrogenation or electrochemical oxidation, have been employed to improve yield and selectivity. The growing demand for 4-Chloro-3-hydroxybenzaldehyde has prompted innovations in green chemistry approaches, including solvent-free reactions and biocatalytic methods, which align with sustainable manufacturing practices.

From an industrial perspective, 4-Chloro-3-hydroxybenzaldehyde is valued for its role in producing high-value specialty chemicals used in fragrances, dyes, and polymers. Its ability to undergo cross-coupling reactions with boronic acids or halides enables the formation of biaryl compounds, which are integral to many modern pharmaceuticals. The compound's versatility underscores its importance as a commercial chemical intermediate with broad applicability across multiple industries.

The pharmacological profile of 4-Chloro-3-hydroxybenzaldehyde continues to be an area of active investigation. Preclinical studies have revealed its potential as an anti-inflammatory agent by modulating cytokine production and inhibiting inflammatory enzymes such as COX-2 and LOX. Additionally, its interaction with mitochondrial respiration has been explored as a mechanism for inducing oxidative stress in tumor cells, offering a novel therapeutic strategy.

In conclusion,4-Chloro-3-hydroxybenzaldehyde (CAS No. 56962-12-0) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features facilitate diverse chemical transformations, making it indispensable in drug discovery programs targeting infections diseases cancer inflammation-related disorders among others The ongoing exploration into its pharmacological properties promises further advancements that could revolutionize modern medicine while adhering to environmentally conscious synthetic protocols

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56962-12-0)4-Chloro-3-hydroxybenzaldehyde
A869800
Purity:99%/99%
Quantity:25g/100g
Price ($):284.0/797.0
Email